[2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile
Overview
Description
[2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a propoxyphenyl group, and an acetonitrile moiety. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-propoxybenzaldehyde with pyrrolidine-2,5-dione under specific conditions to form an intermediate. This intermediate is then reacted with acetonitrile in the presence of a suitable catalyst to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
[2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anticonvulsant and anticancer properties.
Mechanism of Action
The mechanism of action of [2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
[2,5-Dioxo-1-(4-methoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile: Similar structure with a methoxy group instead of a propoxy group.
[2,5-Dioxo-1-(4-ethoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile: Contains an ethoxy group instead of a propoxy group.
[2,5-Dioxo-1-(4-butoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile: Features a butoxy group in place of the propoxy group.
Uniqueness
The uniqueness of [2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile lies in its specific functional groups, which confer distinct chemical and biological properties. The propoxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-9-21-12-5-3-11(4-6-12)18-14(19)10-13(15(18)20)17-8-7-16/h3-6,13,17H,2,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLMGZKUMANCAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323474 | |
Record name | 2-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642617 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
499100-21-9 | |
Record name | 2-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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